molecular formula C18H21NO4 B5632602 2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5632602
M. Wt: 315.4 g/mol
InChI Key: WVGJKBLANKIBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, to achieve the desired product with high yield and purity. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a somewhat similar structure, requires a carefully controlled sequence of reactions starting from N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including compounds similar to 2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, can be elucidated using various spectroscopic techniques such as IR, MS, and NMR spectroscopy. X-ray diffraction analysis provides detailed information about the crystal structure, confirming the arrangement of atoms within the molecule and the presence of intermolecular hydrogen bonds (Geetha, Sribalan, & Lakshmi, 2023).

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. Reactions such as acetylation and silylation are common, leading to the formation of new compounds with potentially different biological activities and physical-chemical properties. The reactivity of these compounds can be studied through mechanisms and kinetics analyses, providing insights into their behavior in chemical processes (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Techniques like X-ray diffraction analysis and spectroscopic methods provide essential data on these properties, helping to predict the compound's behavior in various environments (Geetha, Sribalan, & Lakshmi, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of acetamide derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the functional groups. Studies on compounds like N-(3-Amino-4-methoxyphenyl)acetamide show how modifications in the chemical structure affect their binding affinity and interaction with biological targets, highlighting the importance of chemical properties in the design of bioactive molecules (Zhang Qun-feng, 2008).

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-22-16-7-5-6-8-17(16)23-12-18(20)19-14-11-13(2)9-10-15(14)21-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGJKBLANKIBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.